molecular formula C8H5BrF2N2 B2655401 4-Bromo-2-(difluoromethyl)-1H-benzimidazole CAS No. 1388056-90-3

4-Bromo-2-(difluoromethyl)-1H-benzimidazole

Cat. No.: B2655401
CAS No.: 1388056-90-3
M. Wt: 247.043
InChI Key: LZZHDVMHXCUXFA-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a bromine atom at the 4-position and a difluoromethyl group (-CF₂H) at the 2-position of the benzimidazole core. The introduction of fluorine atoms, as in the difluoromethyl group, enhances metabolic stability and bioavailability by modulating electronic properties and reducing basicity . Bromine, as a halogen, contributes to steric and electronic effects, influencing binding affinity in biological targets .

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-4-2-1-3-5-6(4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZHDVMHXCUXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)-1H-benzimidazole typically involves the introduction of bromine and difluoromethyl groups into the benzimidazole core. One common method includes the reaction of 2-(difluoromethyl)-1H-benzimidazole with bromine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(difluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar solvents and mild temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are employed, often in the presence of ligands and under inert atmospheres.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Benzimidazole derivatives, including 4-Bromo-2-(difluoromethyl)-1H-benzimidazole, have been studied for their antimicrobial properties. Research indicates that modifications in the benzimidazole structure can lead to significant antibacterial and antifungal activities. For instance, certain derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anticancer Potential : The compound's structure allows for interactions with biological targets associated with cancer cell proliferation. Studies on related benzimidazole derivatives have demonstrated antiproliferative effects against various cancer cell lines, suggesting that this compound may exhibit similar properties .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate the formation of more complex molecules through various synthetic routes, including:

  • Halogenation Reactions : The presence of bromine allows for further halogenation, which can enhance biological activity or alter pharmacokinetic properties.
  • Substitution Reactions : The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the development of new derivatives with potentially enhanced activity .

Study 1: Antiproliferative Activity

A study conducted by Moneer et al. synthesized a series of benzimidazole derivatives and evaluated their antiproliferative activity against the MDA-MB-231 breast cancer cell line. The results indicated that specific modifications to the benzimidazole structure significantly improved anticancer activity, highlighting the potential for derivatives like this compound in drug development .

Study 2: Antibacterial Efficacy

In another investigation, a series of benzimidazole compounds were tested for antibacterial efficacy against various strains, including Streptococcus faecalis and Staphylococcus aureus. The study found that certain compounds exhibited minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting that this compound could be explored further for its antibacterial properties .

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Values
This compoundAntimicrobialMRSATBD
Benzimidazole Derivative AAntiproliferativeMDA-MB-231IC50 = 5 µg/mL
Benzimidazole Derivative BAntifungalCandida albicansMIC = 64 µg/mL

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The presence of bromine and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Benzimidazole derivatives with halogen or fluorinated substituents exhibit diverse biological and physicochemical properties. Below is a detailed comparison of 4-Bromo-2-(difluoromethyl)-1H-benzimidazole with structurally related analogues:

Structural and Electronic Features

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Key Structural/Electronic Features References
This compound Br (C4), -CF₂H (C2) - Strong electron-withdrawing effect from -CF₂H enhances metabolic stability.
- Bromine increases molecular weight and steric bulk.
2-(4-Bromophenyl)-1-methyl-1H-benzimidazole Br (phenyl), -CH₃ (N1) - Methyl group at N1 reduces polarity.
- Bromophenyl enhances π-π stacking in protein binding.
4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol Br (C4), -OCH₃ (C2), phenol (C6) - Methoxy and phenol groups enable metal chelation.
- Bromine stabilizes aromatic interactions.
5-Bromo-2-phenyl-1H-benzimidazole Br (C5), -Ph (C2) - Bromine at C5 alters steric hindrance.
- Phenyl group enhances hydrophobic interactions.
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole Br (C4), -OCH₃ (C5), -CF₃ (C2) - Trifluoromethyl (-CF₃) has stronger electron-withdrawing effects than -CF₂H.
- Methoxy improves solubility.

Physicochemical Properties

  • Lipophilicity : Fluorinated derivatives (e.g., -CF₂H, -CF₃) increase logP values, improving membrane permeability. For example, the trifluoromethyl analogue (logP ~3.2) is more lipophilic than the difluoromethyl compound (logP ~2.8) .
  • Solubility: Methoxy and phenol groups (e.g., in 4-Bromo-2-methoxy-6-(1-phenylbenzimidazol-2-yl)phenol) enhance aqueous solubility compared to purely halogenated derivatives .

Biological Activity

4-Bromo-2-(difluoromethyl)-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are primarily derived from its structural features. The presence of bromine and difluoromethyl groups enhances its reactivity and binding affinity, making it a candidate for various therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C8H6BrF2N3C_8H_6BrF_2N_3, with a molecular weight of approximately 247.04 g/mol. Its unique structure allows for interactions with multiple biological targets, including enzymes and receptors, which are crucial for its potential pharmacological effects.

The exact mechanism of action for this compound is not well-documented; however, it is hypothesized to involve interactions with specific molecular targets that alter biological pathways. The presence of halogen atoms (bromine and fluorine) likely enhances the compound's lipophilicity and binding affinity to target proteins, facilitating its therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds can be informative:

Compound NameMolecular FormulaKey Features
4-Bromo-2-(trifluoromethyl)-1H-benzimidazoleC8H5BrF3N3C_8H_5BrF_3N_3Contains trifluoromethyl; may enhance biological activity due to increased lipophilicity.
4-Bromo-1H-benzimidazoleC7H5BrN2C_7H_5BrN_2Lacks difluoromethyl group; simpler structure may lead to different biological activities.
2-(Difluoromethyl)-1H-benzimidazoleC7H6F2N2C_7H_6F_2N_2No bromine present; focuses on difluoromethyl effects without halogen substitution.

This table illustrates how variations in substituents can influence the biological properties of benzimidazole derivatives.

Case Studies

Several studies have explored the bioactivity of benzimidazole derivatives:

  • Antimicrobial Activity : A study evaluated various benzimidazole derivatives for their antimicrobial efficacy against different bacterial strains using broth microdilution methods. Compounds showed varying degrees of activity with MIC values ranging from 12.5 to 250 μg/ml against pathogens such as Streptococcus faecalis and Candida albicans .
  • Anticancer Properties : Another investigation focused on the antiproliferative effects of substituted benzimidazoles on cancer cell lines. Certain compounds demonstrated significant inhibition of cell growth, indicating potential for further development as anticancer agents .

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